molecular formula C8H19NO B180377 (S)-1-Ethoxy-4-methyl-2-pentanamine CAS No. 134080-98-1

(S)-1-Ethoxy-4-methyl-2-pentanamine

Cat. No. B180377
M. Wt: 145.24 g/mol
InChI Key: BGHJPIOXKTYCPD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Ethoxy-4-methyl-2-pentanamine, also known as L-Ephedrine, is a naturally occurring alkaloid that is commonly found in plants of the Ephedra genus. This compound has been used for centuries in traditional medicine for its stimulant properties and is now widely used in the pharmaceutical industry for the treatment of various medical conditions.

Mechanism Of Action

(S)-1-Ethoxy-4-methyl-2-pentanamine acts as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the central nervous system. It also acts as a beta-2 adrenergic receptor agonist, causing bronchodilation and increasing heart rate and blood pressure. The mechanism of action of (S)-1-Ethoxy-4-methyl-2-pentanamine is similar to that of other sympathomimetic agents, such as amphetamines and cocaine.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-1-Ethoxy-4-methyl-2-pentanamine include increased heart rate and blood pressure, bronchodilation, increased metabolism, and decreased appetite. It has also been shown to have anti-inflammatory and anti-oxidant properties, as well as neuroprotective effects. However, prolonged use of (S)-1-Ethoxy-4-methyl-2-pentanamine can lead to tolerance, dependence, and addiction.

Advantages And Limitations For Lab Experiments

(S)-1-Ethoxy-4-methyl-2-pentanamine has several advantages for lab experiments, including its well-established pharmacological effects and its availability as a synthetic compound. However, its potential for abuse and addiction, as well as its potential for adverse effects on the cardiovascular system, limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (S)-1-Ethoxy-4-methyl-2-pentanamine, including its potential use in the treatment of inflammatory and oxidative stress-related diseases, as well as its potential as a neuroprotective agent. Additionally, further research is needed to determine the long-term effects of (S)-1-Ethoxy-4-methyl-2-pentanamine on the cardiovascular system and its potential for abuse and addiction.

Synthesis Methods

The synthesis of (S)-1-Ethoxy-4-methyl-2-pentanamine can be achieved through various methods, including the reduction of ephedrine or pseudoephedrine, or through the condensation of 2-methyl-2-butanol with ethylamine. The most commonly used method for the synthesis of (S)-1-Ethoxy-4-methyl-2-pentanamine is the reduction of ephedrine or pseudoephedrine using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

(S)-1-Ethoxy-4-methyl-2-pentanamine has been extensively studied for its various pharmacological effects, including its use as a bronchodilator, appetite suppressant, and central nervous system stimulant. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), narcolepsy, and obesity. Additionally, (S)-1-Ethoxy-4-methyl-2-pentanamine has been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

CAS RN

134080-98-1

Product Name

(S)-1-Ethoxy-4-methyl-2-pentanamine

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

(2S)-1-ethoxy-4-methylpentan-2-amine

InChI

InChI=1S/C8H19NO/c1-4-10-6-8(9)5-7(2)3/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1

InChI Key

BGHJPIOXKTYCPD-QMMMGPOBSA-N

Isomeric SMILES

CCOC[C@H](CC(C)C)N

SMILES

CCOCC(CC(C)C)N

Canonical SMILES

CCOCC(CC(C)C)N

synonyms

(S)-1-Ethoxy-4-methyl-2-pentanamine

Origin of Product

United States

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